molecular formula C4H4ClN3 B1589922 5-Chloropyridazin-4-amine CAS No. 53180-92-0

5-Chloropyridazin-4-amine

Cat. No.: B1589922
CAS No.: 53180-92-0
M. Wt: 129.55 g/mol
InChI Key: YUCAFBOLEPKKCB-UHFFFAOYSA-N
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Description

5-Chloropyridazin-4-amine is a heterocyclic organic compound that belongs to the pyridazine family. It contains a pyridazine ring with a chlorine atom and an amino group attached to it. The molecular formula of this compound is C4H4ClN3, and its molecular weight is 129.55 g/mol .

Scientific Research Applications

5-Chloropyridazin-4-amine has a wide range of scientific research applications, including:

Safety and Hazards

The safety information for 5-Chloropyridazin-4-amine includes several hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloropyridazin-4-amine involves the reaction of 4-amino-5-chloropyridazine with various reagents. For example, a mixture of 4-amino-5-chloropyridazine, (2-methyl-3-pyridyl)boronic acid, palladium triphenylphosphane, and sodium carbonate in dioxane can be heated at 140°C to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridazin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium carbonate and palladium catalysts are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the pyridazine ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloropyridazin-3-amine
  • 6-Chloropyridazin-3-amine
  • 5-Bromopyridazin-4-amine

Uniqueness

5-Chloropyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring. The presence of both a chlorine atom and an amino group at specific positions allows for unique reactivity and interaction with other molecules, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5-chloropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCAFBOLEPKKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514741
Record name 5-Chloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53180-92-0
Record name 5-Chloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyridazin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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